1-(Piperidin-4-ylcarbonyl)azepane
CAS No.: 86542-89-4
Cat. No.: VC2432035
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86542-89-4 |
|---|---|
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | azepan-1-yl(piperidin-4-yl)methanone |
| Standard InChI | InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |
| Standard InChI Key | BWKOHTHENZSVRL-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)C2CCNCC2 |
| Canonical SMILES | C1CCCN(CC1)C(=O)C2CCNCC2 |
Introduction
1-(Piperidin-4-ylcarbonyl)azepane is a heterocyclic organic compound characterized by its unique structural combination of a seven-membered azepane ring and a six-membered piperidine ring. The compound has gained attention in medicinal chemistry due to its structural versatility, which facilitates interactions with biological targets, potentially leading to therapeutic applications.
The chemical structure of 1-(Piperidin-4-ylcarbonyl)azepane is defined by the presence of both piperidine and azepane functional groups, which are commonly found in biologically active molecules. These features contribute to its diverse reactivity and potential utility in drug development and organic synthesis.
Structural Features
| Property | Details |
|---|---|
| Chemical Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| Functional Groups | Piperidine ring, Azepane ring |
| CAS Number | 86542-89-4 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
The combination of rigid and flexible structural elements enhances the molecule's ability to interact with enzymes, receptors, or other biological targets.
Synthesis of 1-(Piperidin-4-ylcarbonyl)azepane
The synthesis of 1-(Piperidin-4-ylcarbonyl)azepane can be achieved through various methods, typically involving:
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Amide Bond Formation: The coupling of azepane derivatives with piperidine carboxylic acid or its derivatives.
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Catalytic Hydrogenation: Reduction reactions to modify precursor molecules into the desired product.
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Cyclization Reactions: Formation of the azepane ring from linear precursors under acidic or basic conditions.
These methods are often optimized for yield and purity depending on the intended application (e.g., pharmaceutical development).
Medicinal Chemistry
1-(Piperidin-4-ylcarbonyl)azepane is being explored for its potential biological activities due to its structural similarity to other pharmacologically active compounds. Preliminary studies suggest that it may exhibit:
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Antitumor Activity: Interaction with enzymes involved in cancer cell proliferation.
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Antiviral Properties: Potential inhibition of viral replication pathways.
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Antibacterial Effects: Binding to bacterial enzymes or disrupting membrane integrity.
Drug Development
The compound's dual-ring system enhances its ability to modulate receptor activity or inhibit specific enzymes, making it a candidate for further research in treating diseases such as:
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Neurological disorders (e.g., Alzheimer's disease)
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Metabolic syndrome
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Infectious diseases
Comparison with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Piperidine | Six-membered nitrogen-containing ring | Common in pharmaceuticals; simpler structure |
| Azepane | Seven-membered nitrogen-containing ring | Known for flexibility; lacks piperidine component |
| Piperine | Alkaloid found in black pepper | Antioxidant properties; distinct biological activity |
The fused structure of 1-(Piperidin-4-ylcarbonyl)azepane combines the properties of both piperidine and azepane, enhancing its potential therapeutic applications compared to individual analogs.
Handling and Safety
Due to the lack of comprehensive toxicity data, it is advisable to handle this compound with caution under laboratory conditions, assuming similar properties to other small organic molecules.
Future Research
Further studies should focus on:
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Elucidating interaction mechanisms with receptors or enzymes.
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Evaluating therapeutic potential against specific diseases.
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Developing derivatives with improved bioavailability and target specificity.
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